molecular formula C11H14BrNO B8149063 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine

Cat. No.: B8149063
M. Wt: 256.14 g/mol
InChI Key: QBJHBOAVZHAILX-UHFFFAOYSA-N
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Description

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is a synthetic organic compound featuring an azetidine ring substituted with a 2-bromo-5-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine typically involves the reaction of 2-bromo-5-methoxybenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, possibly incorporating continuous flow techniques for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: 1-[(2-Hydroxy-5-methoxyphenyl)methyl]azetidine or 1-[(2-Formyl-5-methoxyphenyl)methyl]azetidine.

    Reduction: 1-[(2-Methoxyphenyl)methyl]azetidine.

    Substitution: 1-[(2-Azido-5-methoxyphenyl)methyl]azetidine or 1-[(2-Thiomethoxy-5-methoxyphenyl)methyl]azetidine.

Scientific Research Applications

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azetidine ring may confer rigidity to the molecule, enhancing its binding affinity to the target. The bromo and methoxy substituents can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-[(2-Bromo-5-methoxyphenyl)methyl]azetidine can be compared with other azetidine derivatives and phenylmethyl-substituted compounds:

    Azetidine Derivatives: Compounds like 1-benzylazetidine and 1-(2-chlorophenyl)methylazetidine share the azetidine core but differ in their substituents, affecting their reactivity and biological activity.

    Phenylmethyl-Substituted Compounds:

Properties

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-10-3-4-11(12)9(7-10)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJHBOAVZHAILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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